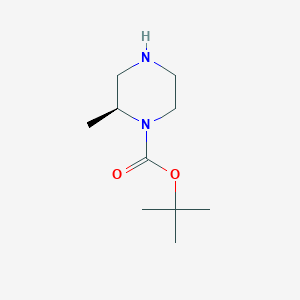

![molecular formula C12H10F3NOS B030318 {5-(Hidroximetil)-4-metil-2-[4-(trifluorometil)fenil]-1,3-tiazol} CAS No. 317318-96-0](/img/structure/B30318.png)

{5-(Hidroximetil)-4-metil-2-[4-(trifluorometil)fenil]-1,3-tiazol}

Descripción general

Descripción

{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, also known as {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, is a useful research compound. Its molecular formula is C12H10F3NOS and its molecular weight is 273.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto se ha utilizado en la síntesis de nuevas hidrazonas que han mostrado una actividad antimicrobiana prometedora . Estas hidrazonas se sintetizaron haciendo reaccionar la 4-metil-2-(4-(trifluorometil)fenil)tiazol-5-carbohidrazida con benzaldehído con diferentes sustituciones . Los compuestos resultantes mostraron una actividad de inhibición del crecimiento moderada a buena .

Propiedades Antioxidantes

El compuesto también se ha utilizado en la síntesis de hidrazonas que han demostrado propiedades antioxidantes . Las propiedades antioxidantes se probaron utilizando el ensayo de 2,2-Difenil-1-picrilhidrazida .

Actividad Antifúngica

Se ha informado que los derivados de tiazol, incluido este compuesto, tienen propiedades antifúngicas . Se han probado contra varias cepas fúngicas y han mostrado una inhibición del crecimiento significativa .

Propiedades Antiinflamatorias

Se ha informado que los derivados de tiazol tienen propiedades antiinflamatorias . Este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios .

Regulación de la Inflamación Central

Este compuesto puede desempeñar un papel importante en la regulación de la inflamación central

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridines and their derivatives, which share some structural similarities with “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol”, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .

Biochemical Pathways

The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .

Pharmacokinetics

It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .

Propiedades

IUPAC Name |

[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHCYQHVWYXBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382398 | |

| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317318-96-0 | |

| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

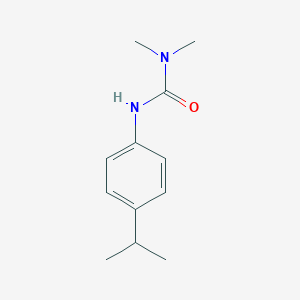

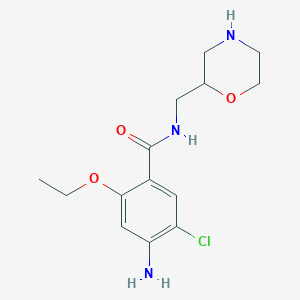

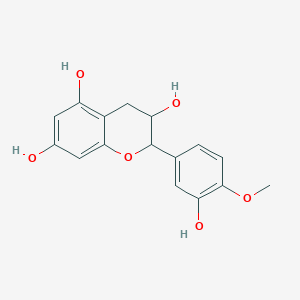

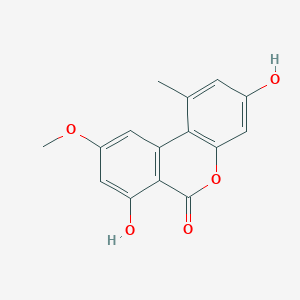

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

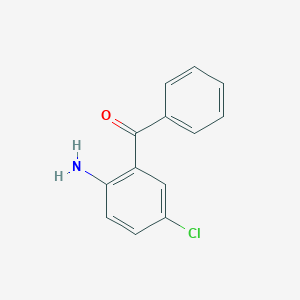

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)